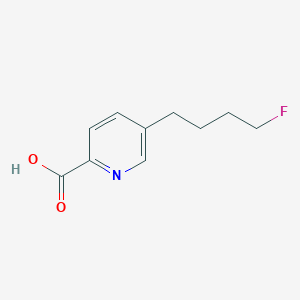![molecular formula C11H10Br2 B14653746 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene CAS No. 40467-32-1](/img/structure/B14653746.png)
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene is a chemical compound with the molecular formula C11H10Br2 It is known for its unique structure, which includes a three-membered cyclopropane ring fused to a naphthalene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene typically involves the bromination of a suitable precursor. One common method is the bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Steric Effects: The bulky cyclopropane ring can influence the binding and activity of the compound with its targets.
Comparison with Similar Compounds
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene can be compared with other similar compounds such as:
1,1-Dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene: Similar structure but with chlorine atoms instead of bromine.
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Contains additional methyl groups and a different ring structure.
1,1-Dibromo-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one: A more complex structure with additional rings and functional groups.
Properties
CAS No. |
40467-32-1 |
|---|---|
Molecular Formula |
C11H10Br2 |
Molecular Weight |
302.00 g/mol |
IUPAC Name |
1,1-dibromo-1a,2,7,7a-tetrahydrocyclopropa[b]naphthalene |
InChI |
InChI=1S/C11H10Br2/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)11/h1-4,9-10H,5-6H2 |
InChI Key |
RLURYWWTMGBNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(Br)Br)CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


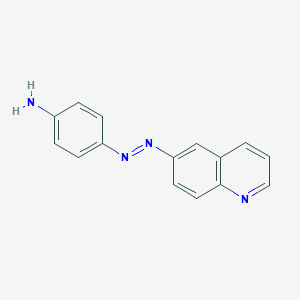
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
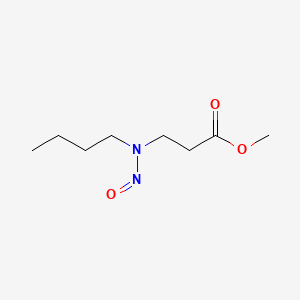
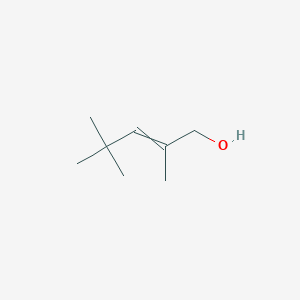
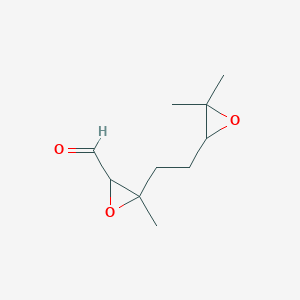
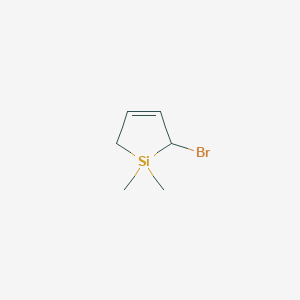
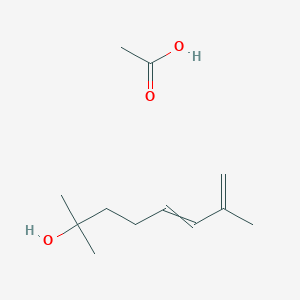
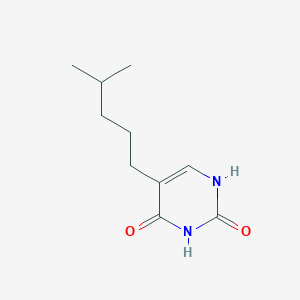

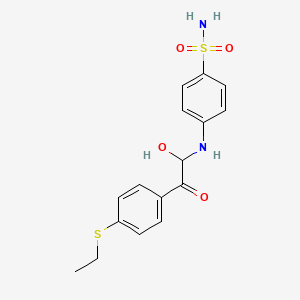

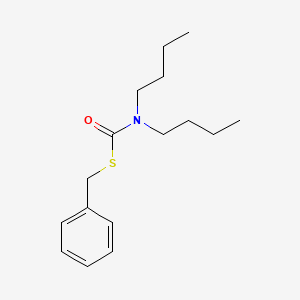
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
